molecular formula C19H23N7O2 B8196068 N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine CAS No. 1375637-35-6

N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine

Número de catálogo: B8196068
Número CAS: 1375637-35-6
Peso molecular: 381.4 g/mol
Clave InChI: LAEFIEWPUJMANC-CYBMUJFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LY-2880070 es un inhibidor de molécula pequeña de la cinasa de punto de control 1 (CHK1), una proteína involucrada en la respuesta al daño del ADN. Este compuesto fue desarrollado inicialmente por Eli Lilly and Company y actualmente se está investigando su posible uso en la terapia del cáncer, particularmente en combinación con agentes dañadores del ADN .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de LY-2880070 involucra múltiples pasos, incluyendo la formación de intermediarios clave y su posterior acoplamiento. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran química heterocíclica .

Métodos de Producción Industrial

Los métodos de producción industrial para LY-2880070 no están ampliamente disponibles en el dominio público. Típicamente, tales compuestos se producen utilizando rutas sintéticas escalables que garantizan una alta pureza y rendimiento. El proceso de producción involucraría medidas estrictas de control de calidad para cumplir con los estándares regulatorios para compuestos farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

LY-2880070 principalmente experimenta reacciones típicas de inhibidores de moléculas pequeñas, incluyendo:

Reactivos y Condiciones Comunes

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, el metabolismo oxidativo puede conducir a varios metabolitos hidroxilados .

Aplicaciones Científicas De Investigación

LY-2880070 tiene varias aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

LY-2880070 ejerce sus efectos inhibiendo selectivamente la cinasa de punto de control 1 (CHK1). CHK1 es un regulador clave de la respuesta al daño del ADN, mediando el arresto del ciclo celular y permitiendo que las células reparen el ADN dañado. Al inhibir CHK1, LY-2880070 previene la reparación del daño del ADN, lo que lleva a la muerte celular, particularmente en las células cancerosas que dependen de CHK1 para su supervivencia .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

LY-2880070 es único en su afinidad de unión específica y selectividad para CHK1. Ha mostrado resultados prometedores en estudios preclínicos y clínicos tempranos, particularmente en combinación con gemcitabina. Su biodisponibilidad oral y su perfil farmacocinético favorable lo convierten en un valioso candidato para su posterior desarrollo .

Actividad Biológica

N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine, also known by its chemical identifiers such as LY2880070, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Molecular Structure

The molecular formula of the compound is C19H23N7O2C_{19}H_{23}N_{7}O_{2} with a molecular weight of 381.43 g/mol. The predicted boiling point is approximately 575.3 °C, and it has a predicted density of 1.293 g/cm³. Its pKa value is around 10.34, indicating its basic nature in solution .

PropertyValue
Molecular FormulaC19H23N7O2
Molecular Weight381.43 g/mol
Boiling Point575.3 °C (predicted)
Density1.293 g/cm³ (predicted)
pKa10.34 (predicted)

Pharmacological Effects

Research indicates that compounds containing the pyrazole nucleus exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has been studied for its potential in these areas:

  • Anti-inflammatory Activity : Pyrazole derivatives have shown efficacy in reducing inflammation markers such as TNF-α and IL-6. In particular, modifications to the pyrazole structure have resulted in compounds that demonstrate significant anti-inflammatory effects comparable to established drugs like dexamethasone .
  • Anticancer Activity : The compound has been implicated in the inhibition of various cancer cell lines through mechanisms such as:
    • Inhibition of vascular endothelial growth factor receptor (VEGFR-2)
    • Disruption of tubulin polymerization
    • Inhibition of topoisomerase II .
  • Antimicrobial Properties : Studies have demonstrated that certain pyrazole derivatives exhibit activity against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups, such as the piperidine moiety, enhances this antimicrobial activity .

The mechanism by which this compound exerts its effects is multifaceted:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Cell Cycle Arrest : By interfering with DNA synthesis and cell division processes, it effectively halts the proliferation of cancer cells.
  • Modulation of Immune Response : Its ability to modulate cytokine production suggests a role in regulating immune responses during inflammation .

Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties using carrageenan-induced edema models in mice. Results indicated that certain compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard treatments .

Study 2: Anticancer Efficacy

In a recent investigation into the anticancer properties of pyrazole derivatives, compounds similar to this compound were tested against various cancer cell lines, showing enhanced cytotoxicity particularly against HT-29 colon cancer cells .

Study 3: Antimicrobial Activity

Burguete et al. reported on novel pyrazole derivatives with significant antibacterial activity against resistant strains of bacteria, highlighting the structural importance of the piperidine moiety for enhancing antimicrobial efficacy .

Propiedades

IUPAC Name

N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-12-5-6-14(19(22-12)27-2)15-8-16(26-25-15)23-17-10-21-11-18(24-17)28-13-4-3-7-20-9-13/h5-6,8,10-11,13,20H,3-4,7,9H2,1-2H3,(H2,23,24,25,26)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEFIEWPUJMANC-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=CC(=NN2)NC3=CN=CC(=N3)OC4CCCNC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(C=C1)C2=CC(=NN2)NC3=CN=CC(=N3)O[C@@H]4CCCNC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375637-35-6
Record name LY-2880070
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375637356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2880070
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33ZXE3519Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine
Reactant of Route 2
N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine
Reactant of Route 3
N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine
Reactant of Route 4
N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine
Reactant of Route 5
N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine
Reactant of Route 6
N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.